N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide
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Overview
Description
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide is a complex organic compound with a molecular formula of C16H22N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide typically involves the reaction of 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine with butyric acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: A precursor in the synthesis of the target compound.
Ipidacrine hydrochloride: Another aminoquinoline derivative with similar structural features.
Galaxolide: A structurally related compound used in the fragrance industry
Uniqueness
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36g/mol |
IUPAC Name |
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide |
InChI |
InChI=1S/C16H22N2O/c1-2-6-15(19)18-16-11-7-3-4-9-13(11)17-14-10-5-8-12(14)16/h2-10H2,1H3,(H,17,18,19) |
InChI Key |
XNTWTJPFGLIYBA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Canonical SMILES |
CCCC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Origin of Product |
United States |
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